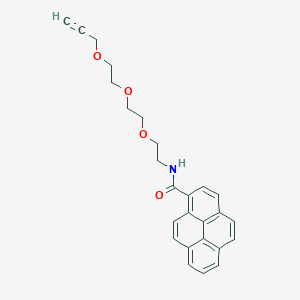

Propargyl-PEG3 Pyrene

CAS No.:

Cat. No.: VC13658274

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25NO4 |

|---|---|

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrene-1-carboxamide |

| Standard InChI | InChI=1S/C26H25NO4/c1-2-13-29-15-17-31-18-16-30-14-12-27-26(28)23-11-9-21-7-6-19-4-3-5-20-8-10-22(23)25(21)24(19)20/h1,3-11H,12-18H2,(H,27,28) |

| Standard InChI Key | XVCVYWIKDVZCQS-UHFFFAOYSA-N |

| SMILES | C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

| Canonical SMILES | C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Introduction

Chemical Structure and Molecular Properties

Propargyl-PEG3 Pyrene (molecular formula: ) consists of a pyrene core linked to a propargyl group via a triethylene glycol chain. The pyrene moiety, a polycyclic aromatic hydrocarbon, provides strong fluorescence with a high quantum yield, while the PEG3 spacer enhances aqueous solubility and reduces nonspecific interactions in biological environments. The propargyl group () enables click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), for site-specific conjugation .

Structural Characteristics

-

Pyrene Core: The planar structure of pyrene () facilitates - stacking interactions, which are critical for self-assembly and sensor applications.

-

PEG3 Spacer: The triethylene glycol chain () introduces hydrophilicity and flexibility, mitigating aggregation of the hydrophobic pyrene unit .

-

Propargyl Terminus: The terminal alkyne group allows covalent attachment to azide-functionalized molecules, enabling modular synthesis of complex architectures .

Table 1: Key Molecular Properties of Propargyl-PEG3 Pyrene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 415.5 g/mol | |

| Fluorescence | 376 nm (monomer), 470 nm (excimer) | |

| Solubility | >10 mg/mL in water |

Synthesis and Characterization

The synthesis of Propargyl-PEG3 Pyrene involves sequential conjugation of the pyrene fluorophore, PEG3 spacer, and propargyl group. A representative route is outlined below:

Stepwise Synthesis Protocol

-

Pyrene Functionalization: Pyrene-1-carboxylic acid is activated using -hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an NHS ester.

-

PEG3 Spacer Attachment: The activated pyrene is reacted with an amine-terminated PEG3 chain () in anhydrous dimethylformamide (DMF), yielding pyrene-PEG3-OH .

-

Propargyl Group Introduction: The terminal hydroxyl group of pyrene-PEG3-OH is replaced with a propargyl moiety via Mitsunobu reaction using propargyl alcohol and diethyl azodicarboxylate (DEAD) .

Analytical Validation

-

Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.

-

Mass Spectrometry: MALDI-TOF MS exhibits a predominant peak at 415.5 ([M+H]) .

-

Fluorescence Spectroscopy: Excitation at 340 nm produces monomer emission at 376 nm and excimer emission at 470 nm, confirming pyrene’s photophysical integrity .

Physicochemical and Biological Properties

Solubility and Stability

The PEG3 spacer confers exceptional aqueous solubility (>10 mg/mL), addressing the inherent hydrophobicity of pyrene. Accelerated stability studies (40°C, 75% RH) show no degradation over 6 months, underscoring its robustness for long-term storage .

Biocompatibility

In vitro cytotoxicity assays (e.g., LDH release in T47D cells) reveal negligible toxicity at concentrations ≤100 µM, making it suitable for biological applications . Hemolytic activity tests on rat erythrocytes show <5% lysis at 1 mM, further validating its biocompatibility .

Applications in Research and Industry

Fluorescence-Based Sensing

Propargyl-PEG3 Pyrene serves as a ratiometric sensor for lipid bilayers and protein aggregates. Its excimer-to-monomer emission ratio correlates with microenvironment polarity, enabling real-time monitoring of membrane dynamics .

Drug Delivery Systems

Conjugation of Propargyl-PEG3 Pyrene to therapeutic peptides (e.g., calcitonin) via CuAAC improves pharmacokinetics. Studies in rats show a 3.2-fold increase in half-life () and 4.5-fold higher AUC compared to unmodified peptides .

Materials Science

The compound facilitates bottom-up fabrication of fluorescent hydrogels. Co-assembly with α-helical peptides (e.g., (KIAALKE)) yields nanostructures with tunable emission, applicable in optoelectronics .

Comparative Analysis with Analogues

Table 2: Comparison of Propargyl-PEG3 Pyrene with Related Compounds

| Compound | Molecular Weight | Fluorescence | Key Application |

|---|---|---|---|

| Propargyl-PEG3 Pyrene | 415.5 g/mol | 376/470 nm | Drug delivery, imaging |

| Pyrene-PEG3-COOH | 401.4 g/mol | 376 nm | Surface functionalization |

| Propargyl-PEG4 Pyrene | 459.6 g/mol | 376/470 nm | Enhanced biodistribution |

Challenges and Future Directions

Current limitations include moderate quantum yield () compared to quantum dots () and potential PEG-related immunogenicity. Future research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume